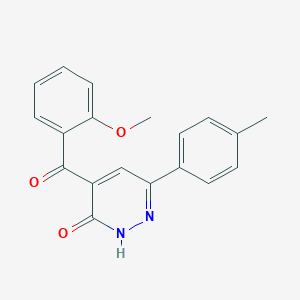
4-(2-Methoxybenzoyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one is an organic compound belonging to the pyridazinone family This compound is characterized by a pyridazinone core substituted with a methoxybenzoyl group at the 4-position and a p-tolyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxybenzoyl and p-tolyl groups can be achieved through nucleophilic substitution reactions. For example, the methoxybenzoyl group can be introduced by reacting the pyridazinone core with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to study enzyme activities and protein interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(2-Methoxybenzoyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
4-(2-Methoxybenzoyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the specific positioning of the methoxybenzoyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, while the p-tolyl group can affect its binding affinity and selectivity.
特性
CAS番号 |
832712-09-1 |
|---|---|
分子式 |
C19H16N2O3 |
分子量 |
320.3 g/mol |
IUPAC名 |
5-(2-methoxybenzoyl)-3-(4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16N2O3/c1-12-7-9-13(10-8-12)16-11-15(19(23)21-20-16)18(22)14-5-3-4-6-17(14)24-2/h3-11H,1-2H3,(H,21,23) |
InChIキー |
VAIGHWSLKXCICQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


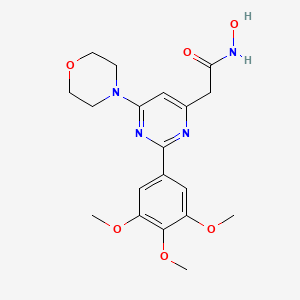

![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
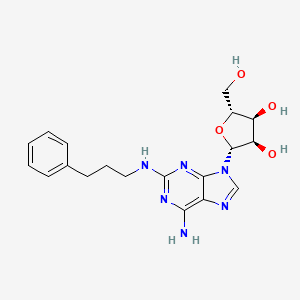

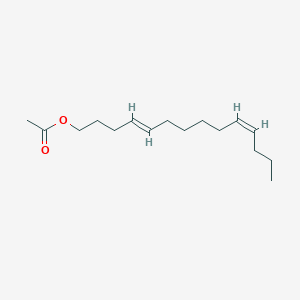
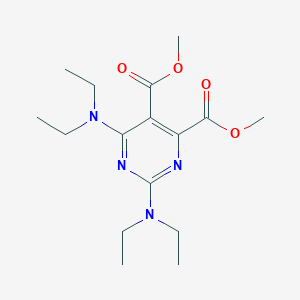


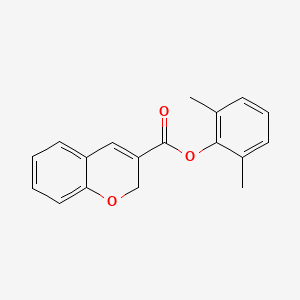
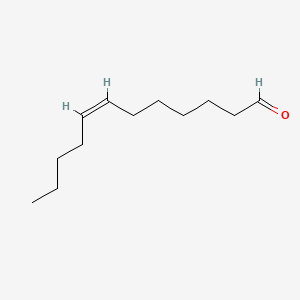
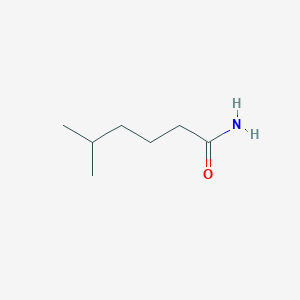

![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
